molecular formula C10H16O4 B8221950 tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate

tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B8221950
M. Wt: 200.23 g/mol
InChI Key: MJQBAHSZHJTIBL-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H16O4 It is a β-keto ester, which means it contains both a ketone and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate typically involves the transesterification of β-keto esters. One common method is the reaction of tert-butyl alcohol with a β-keto ester under acidic or basic conditions . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium methoxide. The reaction proceeds via the formation of an enol intermediate, which then reacts with the tert-butyl alcohol to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or amides .

Scientific Research Applications

Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate involves its reactivity as a β-keto ester. The compound can undergo enolization, where the ketone group forms an enol intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition or substitution . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate
  • Methyl 5-oxotetrahydro-2H-pyran-2-carboxylate
  • Propyl 5-oxotetrahydro-2H-pyran-2-carboxylate

Uniqueness

Tert-butyl 5-oxotetrahydro-2H-pyran-2-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This steric effect can influence the selectivity and yield of reactions involving this compound, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 5-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBAHSZHJTIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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